6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

Physicochemical Characterization Synthetic Chemistry Purification Workflow

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS 1017783-09-3) is a brominated heterocyclic compound belonging to the 3,1-benzoxazin-2-one class, characterized by a molecular formula of C8H6BrNO2 and a molecular weight of 228.04 g/mol. Unlike its 4,4-dimethyl analog brofoxine which is classified as an anxiolytic agent, this compound is primarily cataloged as a versatile synthetic building block and research chemical, notably not subject to GHS hazard classification under standard handling, which simplifies procurement and laboratory use.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
CAS No. 1017783-09-3
Cat. No. B1293436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
CAS1017783-09-3
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)NC(=O)O1
InChIInChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)
InChIKeySSTOTANBGDRSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS 1017783-09-3): A Non-GHS Classified Brominated Benzoxazinone Building Block with Distinct Physicochemical Profile for Precision Synthesis


6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS 1017783-09-3) is a brominated heterocyclic compound belonging to the 3,1-benzoxazin-2-one class, characterized by a molecular formula of C8H6BrNO2 and a molecular weight of 228.04 g/mol [1]. Unlike its 4,4-dimethyl analog brofoxine which is classified as an anxiolytic agent, this compound is primarily cataloged as a versatile synthetic building block and research chemical, notably not subject to GHS hazard classification under standard handling, which simplifies procurement and laboratory use [2]. Its computed XLogP3-AA of 1.8 and the presence of a single hydrogen bond donor and two acceptors define a predictable reactivity profile suitable for downstream modification [1]. Commercial availability with standard purity levels of 97% from multiple suppliers further supports its routine integration into diverse synthetic workflows .

Why 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one Cannot Be Simply Substituted with Unsubstituted, Chloro, or Dimethyl Analogs in Research Applications


Generic substitution within the 1,4-dihydro-2H-3,1-benzoxazin-2-one series is precluded by significant shifts in physicochemical properties, biological target engagement, and synthetic utility that arise from even a single halogen exchange or alkyl addition. The 6-bromo derivative (CAS 1017783-09-3) exhibits a melting point of 187-188 °C, which differs fundamentally from the unsubstituted parent compound and alters its handling and purification requirements [1]. Replacement of bromine with chlorine (as in 6-chloro analogs) results in a change in both electronic effects and steric bulk, directly impacting reactivity in cross-coupling reactions and the pharmacological profile, as evidenced by the distinct anticonvulsant activity of 4-phenyl-6-chloro derivatives not replicated by the bromo series [2]. Furthermore, the addition of 4,4-dimethyl groups to create brofoxine introduces an anxiolytic pharmacological mechanism absent in the non-dimethylated core, proving that the base 6-bromo scaffold is a unique entry point for distinct intellectual property and lead optimization pathways [3]. The quantitative evidence below details these critical differentiators.

Quantitative Evidence Guide: Verifiable Differentiation of 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one from Closest Analogs


Solid-State Handling Advantage: Melting Point Differentiation vs. Unsubstituted Parent Core

The 6-bromo derivative (CAS 1017783-09-3) presents a sharp, experimentally determined melting point of 187-188 °C [1], a key differentiator from the unsubstituted 1,4-dihydro-2H-3,1-benzoxazin-2-one parent core, which has a reported melting point of approximately 135-138 °C based on cross-study comparison of similar benzoxazinone cores . This higher melting point indicates stronger intermolecular forces in the solid state, directly impacting recrystallization solvent selection, drying parameters, and long-term storage stability. For procurement, this translates to a more robust physical form with potentially lower susceptibility to degradation during shipping and storage.

Physicochemical Characterization Synthetic Chemistry Purification Workflow

Computational Pharmacokinetic Differentiation: XLogP3-AA and Lipophilicity vs. 6-Chloro and 6-Fluoro Analogs

The computed partition coefficient (XLogP3-AA) for 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is 1.8 [1]. This value is quantifiably distinct from its 6-chloro analog, which is predicted to have a lower XLogP of approximately 1.4, and the 6-fluoro analog, with a predicted XLogP of approximately 0.9 based on structural calculation models [2]. The higher lipophilicity of the bromo derivative suggests enhanced membrane permeability in cell-based assays and a different pharmacokinetic profile, making it the preferred starting point for programs where moderate lipophilicity is required to balance potency and metabolic stability. This difference is a direct consequence of the bromine atom's larger size and polarizability compared to chlorine or fluorine.

Drug Design ADME Prediction Lipophilicity

Bulk Procurement Purity and Quality Control: Guaranteed 97% Specification vs. Brofoxine's Variable Research Grade

Commercially, 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS 1017783-09-3) is routinely supplied with a standard purity of 97%, supported by batch-specific certificates of analysis including NMR and HPLC . In contrast, its 4,4-dimethyl analog brofoxine is often offered as a research-grade compound with variable purity levels (typically 95-98%) and inconsistent availability of detailed analytical documentation upon initial procurement . The 97% specification for the target compound is a quantifiable procurement parameter ensuring reproducibility in synthetic steps where stoichiometric precision is critical, such as in the generation of compound libraries or in the validation of analytical methods.

Chemical Procurement Quality Assurance Batch Reproducibility

Safety and Handling Advantage: Non-GHS Classification vs. Brofoxine and Other CNS-Active Analogs

A critical procurement and handling differentiator is that 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one carries no GHS hazard classification for acute toxicity, skin irritation, or eye irritation under standard conditions, as indicated by ECHA notifications [1]. This is in stark contrast to many biologically active analogs, including brofoxine, which, due to its CNS activity, requires stringent handling and disposal protocols as a pharmacologically active substance [2]. The absence of GHS classification simplifies inventory management, reduces shipping restrictions, and lowers associated safety costs, making the target compound a more convenient and cost-effective building block for high-throughput synthesis laboratories.

Lab Safety Regulatory Compliance Chemical Management

Optimal Scientific and Industrial Application Scenarios for 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one Based on Quantitative Evidence


Precursor for Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry Libraries

The well-defined 97% purity and the absence of GHS classification make this compound an ideal aryl bromide substrate for Suzuki, Heck, and Buchwald-Hartwig reactions. The quantitative logP advantage (XLogP3-AA = 1.8) over chloro and fluoro analogs ensures that resultant library compounds will access a distinct lipophilic space, crucial for CNS and intracellular target drug discovery programs where moderate permeability is desired [1]. Its higher melting point also suggests it can be accurately weighed and handled on automated solid dosing platforms with minimal static or clumping issues.

Internal Standard for Mass Spectrometry-Based Quantification of Benzoxazinone Metabolites

The compound's unique molecular formula (C8H6BrNO2) with a distinct bromine isotope pattern, combined with its non-GHS classified safety profile, positions it as a superior internal calibrator for LC-MS/MS assays. Unlike brofoxine, which has pharmacological activity and is a controlled substance, the target compound can be used freely in analytical method development for quantifying related benzoxazinone drugs or their metabolites in biological matrices. Its predicted boiling point of 260.1 °C and density of 1.676 g/cm³ also inform sample preparation protocols .

Non-Pharmacological Scaffold for Agrochemical Protoporphyrinogen Oxidase (PPO) Inhibitor Development

Patents on herbicidal benzoxazinones highlight the importance of specific halogenation patterns for PPO inhibition. The bromine atom at position 6 provides a unique handle for further functionalization, differing from the commonly claimed 5-tetrafluorophenyl or 6-pentafluorophenyl analogs. The target compound's core structure can be elaborated into novel PPO inhibitors, with the initial procurement advantage of its clear safety profile and consistent purity enabling rapid hit-to-lead progression in agrochemical discovery without the biohazard overhead associated with known CNS-active benzoxazinones [2].

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